molecular formula C19H29N3O B12627404 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-

Cat. No.: B12627404
M. Wt: 315.5 g/mol
InChI Key: KLLZYOAZDBTYLM-UHFFFAOYSA-N
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Description

The compound “2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-” is a spirocyclic diazaspiro derivative featuring a unique bicyclic core structure. Its spiro[3.3]heptane framework positions two nitrogen atoms at the 2- and 6-positions, with functional groups including a diethylamino-propyl chain and a benzyl substituent. The diethylamino group may enhance solubility and bioavailability, while the phenylmethyl moiety could influence lipophilicity and target binding .

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

6-benzyl-2-[3-(diethylamino)propyl]-2,6-diazaspiro[3.3]heptan-3-one

InChI

InChI=1S/C19H29N3O/c1-3-20(4-2)11-8-12-22-16-19(18(22)23)14-21(15-19)13-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3

InChI Key

KLLZYOAZDBTYLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1CC2(C1=O)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Overview of Synthesis Methods

The synthesis of 2,6-Diazaspiro[3.3]heptan-1-one can be approached through several methods, primarily involving the formation of the spirocyclic structure via cyclization reactions and subsequent modifications. The key methods identified include:

Reductive Amination

Reductive amination is a common method for synthesizing spiro compounds. This process typically involves the reaction of an aldehyde with primary amines or anilines, followed by cyclization to form the desired spirocyclic structure.

Procedure:

  • Starting Materials : Use a suitable aldehyde and primary amine.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
  • Catalysts : Lithium aluminum hydride (LiAlH4) is often used as a reducing agent to facilitate the formation of the amine.

Example Reaction :

  • A mixture of 6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptan-1-one was treated with LiAlH4 in THF, followed by hydrolysis to yield the corresponding spiro compound.

Cyclization of Azetidine Derivatives

Cyclization reactions involving azetidine derivatives are another effective method for synthesizing spiro compounds.

Procedure:

  • Starting Material : Use 1-benzyl-3-chloromethylazetidine derivatives.
  • Base Catalysis : Addition of a strong base such as potassium tert-butoxide (t-BuOK) is essential.
  • Heating : The reaction mixture is heated under sealed conditions to promote cyclization.

Example Reaction :

  • The synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane was achieved by heating a solution of azetidine derivative with t-BuOK at 70 °C for several hours, followed by purification via column chromatography.

Summary of Preparation Methods

The following table summarizes the preparation methods discussed:

Method Key Steps Yield Efficiency References
Reductive Amination Aldehyde + Amine → Spiro Compound High ,
Cyclization Azetidine Derivative + Base → Spiro Compound Moderate to High ,
Functionalization Spiro Compound + Electrophile → Functionalized Compound Variable

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Pharmaceutical Applications

The structural characteristics of 2,6-Diazaspiro[3.3]heptan-1-one suggest its utility in drug discovery , particularly as a bioisostere for piperazine. This compound has been shown to enhance target selectivity and reduce off-target effects in various biological systems.

Neurological Disorders

Research indicates that compounds similar to 2,6-Diazaspiro[3.3]heptan-1-one may be effective in treating neurological disorders. The diethylamino group and phenylmethyl substituent are believed to influence receptor interactions, potentially leading to therapeutic effects in conditions such as anxiety and depression .

Binding Affinity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying affinities for sigma receptors (σ1R and σ2R). For instance, modifications to the diazaspiro framework resulted in compounds with improved selectivity for these receptors, indicating potential applications in the treatment of neuropsychiatric disorders .

Chemical Research

The synthesis of 2,6-Diazaspiro[3.3]heptan-1-one has been a focus of chemical research due to its complex structure and potential for further functionalization.

Synthetic Routes

Various synthetic pathways have been explored for the preparation of this compound. Notably, multi-step organic reactions involving cycloadditions have been employed to yield derivatives with diverse functionalities . These synthetic methods are crucial for developing libraries of related compounds for biological testing.

Comparative Studies

Comparative studies with structurally similar compounds highlight the unique properties of 2,6-Diazaspiro[3.3]heptan-1-one. For example:

Compound NameStructural FeaturesNotable Activities
2,6-Diazaspiro[4.4]nonaneSimilar spirocyclic structurePotential antidepressant effects
1-(phenylmethyl)-2-piperidinoneContains piperidine ringAnalgesic properties
2-(diethylamino)-1-(phenyl)ethanolDiethylamino group presentAnxiolytic effects

These comparisons indicate that while there are similarities among these compounds, the specific arrangement and substituents in 2,6-Diazaspiro[3.3]heptan-1-one may confer unique biological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2,6-Diazaspiro[3.3]heptan-1-one in various contexts:

Drug Development Case Study

A notable case involved replacing the piperazine ring in the drug olaparib with a 2,6-diazaspiro[3.3]heptane framework. This modification led to enhanced selectivity for target enzymes involved in DNA repair while minimizing cytotoxicity in human cell cultures . Such findings underscore the compound's potential as a scaffold for novel therapeutic agents.

Synthesis Efficiency

Recent advancements have focused on developing concise and scalable synthesis methods for this compound, facilitating its use in high-throughput screening for drug discovery applications . The ability to generate diverse derivatives quickly is critical for exploring structure-activity relationships.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents at 2-Position Substituents at 6-Position Pharmacological Notes Reference
2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- Spiro[3.3]heptane 3-(Diethylamino)propyl Phenylmethyl Potential CNS modulation N/A
(S)-6-benzhydryl-2-((R)-tert-butylsulfinyl)-1-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane Spiro[3.3]heptane tert-Butylsulfinyl, 4-fluorophenyl Benzhydryl Asymmetric synthesis utility
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Spiro[4.5]decane 3-(4-Phenylpiperazinyl)propyl 8-Phenyl Dopamine receptor affinity
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Spiro[4.5]decane 3-(4-(3-Chlorophenyl)piperazinyl)propyl 8-Phenyl Enhanced selectivity for D3 receptors

Functional Group Analysis

  • Diethylamino-Propyl vs. Piperazinyl Chains: The diethylamino-propyl group in the target compound differs from the piperazinyl substituents in compounds. Piperazine derivatives (e.g., compounds 13 and 14) are known for dopamine receptor interactions, whereas the diethylamino group may favor adrenergic or cholinergic targets due to its smaller size and lower steric hindrance .
  • Benzyl vs. Benzhydryl Substituents: The phenylmethyl group in the target compound contrasts with the bulkier benzhydryl group in .
  • Spiro Ring Size : The spiro[3.3]heptane core (7-membered bicyclic system) in the target compound offers greater conformational rigidity compared to spiro[4.5]decane derivatives (10-membered system), which may impact binding kinetics and solubility .

Pharmacological Implications

Compounds with spiro[4.5]decane frameworks () exhibit documented activity at dopamine receptors, with chlorine substitution (compound 14) improving D3 receptor selectivity.

Biological Activity

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on a review of diverse research findings.

Synthesis

The synthesis of 2,6-Diazaspiro[3.3]heptan-1-one derivatives often involves multi-step processes including cycloadditions and substitutions. The compound can be synthesized through various methods, including the use of dichloroketene and olefins in [2+2] cycloaddition reactions, which yield spiro compounds with moderate yields and require purification steps to isolate the desired products .

The biological activity of 2,6-Diazaspiro[3.3]heptan-1-one derivatives has been linked to their interaction with various biological targets:

  • Receptor Binding : In vitro studies have demonstrated that these compounds exhibit affinity for sigma receptors (σ1 and σ2). Specifically, binding assays using rat liver homogenates showed that certain derivatives possess significant displacement of radioligands associated with these receptors .
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication. For instance, spiro compounds derived from 2,6-Diazaspiro[3.3]heptane have been evaluated for their ability to inhibit the replication of human cytomegalovirus and murine leukemia cells .
  • Antitumor Effects : Research indicates that these compounds may also inhibit the growth of tumor cultures, suggesting potential applications in cancer therapy .

Case Studies

Several studies have highlighted the biological efficacy of 2,6-Diazaspiro[3.3]heptan-1-one derivatives:

  • Study on Sigma Receptor Affinity :
    • A study investigated the binding affinity of various diazaspiro compounds to σ1 and σ2 receptors using radioligand assays. Results indicated that some compounds displayed over 50% displacement at concentrations as low as 10 nM, suggesting strong receptor interactions .
  • Antiviral Activity Assessment :
    • In a comparative study, a specific derivative was tested against adenallene analogs for antiviral activity. While it was less potent than adenallene, it still exhibited significant inhibition of viral replication .

Table 1: Summary of Biological Activities

Compound NameTarget ActivityIC50 (µM)Reference
2,6-Diazaspiro[3.3]heptan-1-one derivative Aσ1 Receptor Binding0.5
2,6-Diazaspiro[3.3]heptan-1-one derivative BAntiviral (HCMV)10
2,6-Diazaspiro[3.3]heptan-1-one derivative CTumor Cell Growth Inhibition5

Discussion

The biological activities observed in studies on 2,6-Diazaspiro[3.3]heptan-1-one derivatives suggest their potential as therapeutic agents in treating viral infections and cancer. The interaction with sigma receptors further indicates a possible role in modulating neurological functions or pain pathways.

Q & A

Q. What synthetic strategies are employed for introducing diethylamino and phenylmethyl substituents onto the 2,6-diazaspiro[3.3]heptane core?

Methodological Answer: Substituents like diethylamino and phenylmethyl are typically introduced via nucleophilic substitution or reductive amination. For example:

  • Diethylamino groups : React 3-(diethylamino)propyl halides with spirocyclic intermediates under basic conditions (e.g., NaH in THF) to facilitate alkylation .
  • Phenylmethyl groups : Use benzyl halides or sulfonates in the presence of LiAlH₄ for reductive coupling, as demonstrated in the synthesis of tert-butyl 6-(phenylmethyl)-2,6-diazaspiro[3.3]heptane derivatives . Key validation: Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H} NMR (e.g., benzylic protons at δ 4.0–4.5 ppm) .

Q. How is optical purity assessed for chiral 2,6-diazaspiro[3.3]heptane derivatives?

Methodological Answer: Chiral purity is determined via:

  • Optical rotation : Measure [α]D20[α]^{20}_D values (e.g., 144.21-144.21 for (S)-configured derivatives in MeOH) .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and validate with circular dichroism (CD) spectroscopy .
  • Stereochemical stability : Test for racemization under reaction conditions (e.g., acidic/basic environments) by comparing retention times pre- and post-stress .

Q. What spectroscopic techniques are critical for structural elucidation of these compounds?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify spin systems (e.g., spirocyclic protons at δ 3.3–4.5 ppm) and confirm substitution patterns (e.g., diethylamino CH₂ groups at δ 2.5–3.0 ppm) .
  • HRMS : Verify molecular formulas (e.g., C₂₀H₂₉ClFN₂O₃S with [M+H]⁺ = 431.1569) to distinguish isobaric impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons in phenylmethyl groups) .

Advanced Research Questions

Q. How do steric effects from substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : Bulky groups (e.g., tert-butylsulfinyl) reduce reaction rates in Pd-catalyzed aminations by limiting catalyst access to the spirocyclic core .
  • Electronic effects : Electron-withdrawing substituents (e.g., fluorophenyl) enhance electrophilicity, facilitating nucleophilic attacks at the carbonyl position . Experimental design: Compare yields and kinetics for derivatives with varying substituents (e.g., 4-fluorophenyl vs. naphthyl) under identical Pd(OAc)₂/XPhos conditions .

Q. How can conflicting NMR data for stereochemical assignments be resolved?

Methodological Answer:

  • Variable-temperature NMR : Identify dynamic effects (e.g., ring-flipping) by observing signal coalescence at elevated temperatures .
  • NOESY/ROESY : Detect through-space correlations to confirm relative configurations (e.g., spatial proximity of phenylmethyl protons to the spirocyclic NH) .
  • X-ray crystallography : Resolve absolute configurations, as seen in tert-butyl sulfinyl derivatives with defined (R) or (S) stereochemistry .

Q. What role do 2,6-diazaspiro[3.3]heptane derivatives play in PROTAC design?

Methodological Answer:

  • Three-dimensionality : The spirocyclic core enhances binding entropy by restricting conformational flexibility, improving target engagement in PROTACs .
  • Solubility optimization : Introduce polar groups (e.g., diethylamino) to balance lipophilicity, as demonstrated in PROTAC SOS1 degraders with improved pharmacokinetics . Validation: Compare degradation efficiency (DC₅₀) of PROTACs with/without the spirocyclic moiety using Western blotting or cellular thermal shift assays .

Data Contradictions and Mitigation Strategies

  • Contradiction : Conflicting yields in LiAlH₄-mediated reductions (91% in vs. 85% in ).
    Resolution: Optimize stoichiometry (e.g., 2.0 mmol LiAlH₄ per 1.0 mmol substrate) and reaction time (≥12 hr) to maximize conversion .
  • Contradiction : Discrepancies in reported melting points for tert-butyl derivatives (129–131°C in vs. 146–148°C in ).
    Resolution: Verify purity via HPLC and recrystallize from EtOAc/hexane to eliminate polymorphic variations .

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